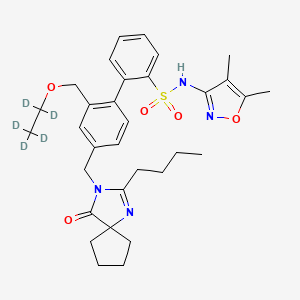
KRAS mutant protein inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KRAS mutant protein inhibitor 1 is a small molecule compound designed to specifically target and inhibit the activity of mutant KRAS proteins. KRAS is a small GTPase that is frequently mutated in various human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . The inhibition of mutant KRAS proteins is a promising therapeutic strategy for treating cancers driven by these mutations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of KRAS mutant protein inhibitor 1 involves several synthetic steps. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
KRAS mutant protein inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
KRAS mutant protein inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactivity of KRAS inhibitors.
Biology: It is used to investigate the biological functions of KRAS proteins and their role in cellular signaling pathways.
Medicine: The compound is being explored as a potential therapeutic agent for treating cancers driven by KRAS mutations. It is used in preclinical and clinical studies to evaluate its efficacy and safety.
Industry: This compound is used in the development of new cancer therapies and in the production of related pharmaceutical compounds .
Wirkmechanismus
KRAS mutant protein inhibitor 1 exerts its effects by binding to the KRAS protein in its inactive form and locking it in this state. This prevents the interaction between KRAS and its downstream effectors, thereby inhibiting the signaling pathways that promote cancer cell proliferation and survival. The compound specifically targets mutant KRAS proteins, sparing the wild-type KRAS and minimizing off-target effects .
Vergleich Mit ähnlichen Verbindungen
KRAS mutant protein inhibitor 1 is unique in its ability to selectively target mutant KRAS proteins. Similar compounds include:
Sotorasib: A KRAS G12C inhibitor that covalently binds to the mutant cysteine residue.
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action.
ARS-1620: A small molecule inhibitor targeting KRAS G12C mutant
Compared to these compounds, this compound may offer advantages in terms of selectivity, potency, and pharmacokinetic properties. Its unique binding mechanism and ability to target multiple KRAS mutations make it a promising candidate for further development .
Eigenschaften
Molekularformel |
C31H27Cl3FN7O2 |
|---|---|
Molekulargewicht |
654.9 g/mol |
IUPAC-Name |
7-(2-amino-3,5-dichloro-6-fluorophenyl)-6-chloro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3 |
InChI-Schlüssel |
IBNSEKBMYPAXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


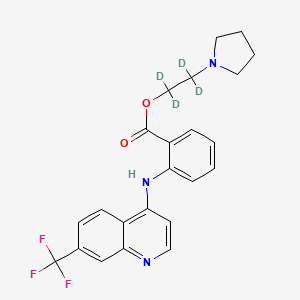


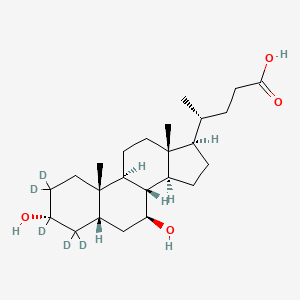

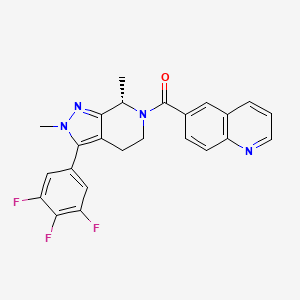
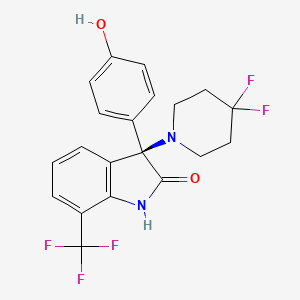


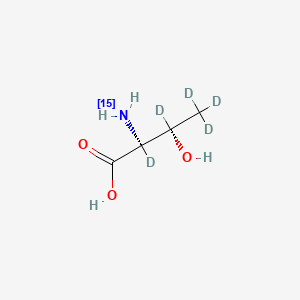

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
